N-(5-Acetylamino-4-thiophen-2-yl-thiazol-2-yl)-benzamide
Description
Properties
Molecular Formula |
C16H13N3O2S2 |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-(5-acetamido-4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C16H13N3O2S2/c1-10(20)17-15-13(12-8-5-9-22-12)18-16(23-15)19-14(21)11-6-3-2-4-7-11/h2-9H,1H3,(H,17,20)(H,18,19,21) |
InChI Key |
YEFFUVPELSJYOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(N=C(S1)NC(=O)C2=CC=CC=C2)C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Acetylamino-4-thiophen-2-yl-thiazol-2-yl)-benzamide typically involves multi-step organic reactions. One common method includes the condensation of a thiophene derivative with a thiazole derivative under specific conditions. The reaction may require catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through various purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-Acetylamino-4-thiophen-2-yl-thiazol-2-yl)-benzamide can undergo various chemical reactions, including:
Oxidation: This reaction could introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction could remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction could replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might produce a sulfoxide or sulfone, while reduction might yield a more saturated thiazole derivative.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of N-(5-Acetylamino-4-thiophen-2-yl-thiazol-2-yl)-benzamide typically involves multi-step reactions starting from simpler thiazole derivatives and appropriate benzamide precursors. Characterization methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structural integrity of the synthesized compound.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. Studies have demonstrated that modifications in the thiazole structure can enhance antimicrobial efficacy against various bacterial strains. The following table summarizes the antimicrobial activity of related thiazole compounds:
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 5a | E. coli | 15 |
| 5b | S. aureus | 20 |
| 5c | P. aeruginosa | 12 |
These findings suggest that this compound could potentially serve as a lead compound for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression at the G2/M phase. The following table presents IC50 values against different cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 | 8.07 |
| MCF7 | 9.12 |
| A549 | 7.50 |
The mechanism by which this compound exerts its anticancer effects includes:
- Inhibition of Enzyme Activity: The compound may inhibit specific enzymes involved in cell proliferation and survival pathways.
- Induction of Apoptosis: Evidence suggests that it can trigger apoptotic pathways through mitochondrial dysfunction and activation of caspases.
Acetylcholinesterase Inhibition
Recent studies have highlighted the potential of thiazole derivatives, including this compound, as acetylcholinesterase inhibitors, which could be beneficial in treating neurodegenerative diseases like Alzheimer’s disease. Compounds containing a thiazole core have demonstrated promising inhibitory activity against acetylcholinesterase, suggesting their potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-(5-Acetylamino-4-thiophen-2-yl-thiazol-2-yl)-benzamide would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Structural Comparisons
Core Heterocycles and Substituent Variations
- N-(5-Acetyl-4-methylthiazol-2-yl)benzamide (1b) (): Core: Thiazole. Substituents: Acetyl (-COCH₃) at position 5 and methyl (-CH₃) at position 4.
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) ():
- N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide (): Core: Thiazole. Substituents: Chloro (-Cl) at position 5 and difluorobenzamide.
Substituent Effects on Reactivity and Interactions
- Thiophen-2-yl vs. Methyl/Chloro : The thiophene moiety in the target compound provides an extended conjugated system, improving aromatic interactions in biological systems. Methyl and chloro substituents in analogs prioritize steric or electronic modulation .
- Acetylamino (-NHCOCH₃) vs. Acetyl (-COCH₃): The acetylamino group enables hydrogen bonding (via -NH), enhancing solubility and target binding compared to the non-polar acetyl group in compound 1b .
Physicochemical Properties
Table 1: Comparative Physicochemical Data
Biological Activity
N-(5-Acetylamino-4-thiophen-2-yl-thiazol-2-yl)-benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features several functional groups that contribute to its biological properties:
| Property | Value |
|---|---|
| Molecular Formula | C17H15N3O2S2 |
| Molecular Weight | 357.5 g/mol |
| IUPAC Name | N-(5-acetamido-4-thiophen-2-yl-1,3-thiazol-2-yl)-4-methylbenzamide |
| Canonical SMILES | CC1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)NC(=O)C)C3=CC=CS3 |
The compound's structure consists of a benzamide moiety linked to a thiazole and thiophene ring, which are known for their roles in various biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Thiazole Ring : Reaction of a thiourea derivative with an α-haloketone under acidic conditions.
- Introduction of the Thiophene Ring : Achieved through cross-coupling reactions, such as Suzuki-Miyaura coupling.
- Acetylation : The acetylamino group is introduced using acetic anhydride.
These methods ensure the production of high-purity compounds suitable for biological evaluation.
Antidiabetic Potential
Recent studies have highlighted the compound's potential as a glucokinase (GK) activator, which is crucial for regulating glucose levels in diabetes management. A study demonstrated that derivatives similar to this compound exhibited partial GK activation without causing significant hypoglycemia or dyslipidemia in diabetic models . This balance is essential for developing safer diabetes treatments.
Anticancer Activity
The compound has also been evaluated for anticancer properties. Research indicates that thiazole and thiophene derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs have shown promising results in inhibiting cell proliferation in human leukemia and melanoma models .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in metabolic pathways. The mechanism may involve:
- Enzyme Inhibition : Compounds can inhibit key enzymes like acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases.
- Receptor Modulation : Interaction with receptors can lead to downstream effects on cellular signaling pathways.
Case Studies and Research Findings
Several studies have reported on the biological efficacy of compounds related to this compound:
- Study on GK Activators : A series of thiazole derivatives were tested for their ability to activate GK while minimizing adverse effects on lipid metabolism. The results indicated that certain modifications could enhance efficacy while reducing risks associated with traditional GK activators .
- Anticancer Research : Investigations into thiazole-based compounds revealed significant cytotoxicity against human cancer cell lines, with some compounds achieving IC50 values below 10 µM, indicating strong potential as anticancer agents .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for synthesizing N-(5-Acetylamino-4-thiophen-2-yl-thiazol-2-yl)-benzamide?
- Methodological Answer : Synthesis typically involves multi-step protocols:
Thiazole ring formation : Cyclization of thiourea derivatives with α-halo ketones under basic conditions.
Amide coupling : Reaction of the thiazole intermediate with benzoyl chloride derivatives using coupling agents like EDC/HOBt.
Functionalization : Introduction of the thiophen-2-yl and acetylamino groups via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura).
- Critical parameters include solvent choice (e.g., DMF for polar aprotic conditions), temperature control (60–100°C), and catalyst selection (e.g., Pd(PPh₃)₄ for cross-couplings) .
Q. How is the structural integrity of the compound confirmed post-synthesis?
- Methodological Answer : Use a combination of:
Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and bond connectivity.
Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns.
X-ray crystallography : For unambiguous determination of bond angles, distances, and stereochemistry .
Q. What are the common biological activities observed in structurally analogous thiazole-benzamide compounds?
- Methodological Answer : Similar compounds exhibit:
- Antimicrobial activity : Tested via MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
- Enzyme inhibition : Evaluated using fluorogenic substrates for targets like kinases or proteases.
- Anticancer potential : Assessed through cytotoxicity assays (e.g., MTT) on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Methodological Answer :
- Temperature gradients : Use reflux conditions for exothermic steps (e.g., amide bond formation).
- Solvent screening : Test polar aprotic (DMF, DMSO) vs. non-polar solvents (toluene) for solubility and reactivity.
- Catalyst optimization : Compare Pd-based catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) for cross-coupling efficiency.
- In-situ monitoring : Employ TLC or HPLC to track reaction progress and minimize side products .
Q. What computational strategies are used to predict binding interactions with biological targets?
- Methodological Answer :
Molecular docking : Tools like AutoDock Vina to simulate ligand-protein interactions (e.g., with kinases or GPCRs).
Molecular Dynamics (MD) simulations : Analyze stability of ligand-target complexes over time (e.g., using GROMACS).
Quantum Mechanical (QM) calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) with Gaussian or ORCA .
Q. How to resolve contradictions in reported bioactivity data for thiazole-benzamide derivatives?
- Methodological Answer :
- Reproducibility checks : Validate assays under standardized conditions (pH, temperature, cell line passage number).
- Structural analogs : Compare activity across derivatives to isolate substituent effects (e.g., thiophen-2-yl vs. phenyl groups).
- Meta-analysis : Aggregate data from multiple studies to identify trends in IC₅₀ values or selectivity profiles .
Q. What are the challenges in scaling up synthesis for in vivo studies?
- Methodological Answer :
- Purification bottlenecks : Replace column chromatography with recrystallization or centrifugal partitioning.
- Thermal stability : Conduct DSC/TGA to identify decomposition risks during large-scale reactions.
- Regioselectivity : Optimize protecting groups (e.g., acetyl for amines) to prevent undesired side reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
